molecular formula C9H11NO5S B089792 Benzoic acid, 2-(ethylamino)-5-sulfo- CAS No. 119-22-2

Benzoic acid, 2-(ethylamino)-5-sulfo-

Cat. No. B089792
CAS RN: 119-22-2
M. Wt: 245.25 g/mol
InChI Key: WXUAZZARGUDIHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoic acid, 2-(ethylamino)-5-sulfo- is a chemical compound that is widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 249.27 g/mol. This compound is commonly known as EABS and is used in various biochemical and physiological experiments.

Mechanism Of Action

The mechanism of action of EABS is not fully understood. However, it is known that EABS can interact with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and electrostatic interactions. This interaction can result in changes in the conformation and function of the biological molecules.

Biochemical And Physiological Effects

EABS has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. It has also been shown to bind to DNA and RNA, which can affect their structure and function. In addition, EABS has been shown to have antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using EABS in lab experiments is its ability to act as a pH indicator and a fluorescent probe. This allows researchers to monitor changes in pH and fluorescence in real-time. However, one of the limitations of using EABS is its potential toxicity. It is important to use EABS in appropriate concentrations and to take necessary safety precautions when handling this compound.

Future Directions

There are several future directions for research on EABS. One area of research is the development of new synthetic methods for EABS that are more efficient and cost-effective. Another area of research is the study of the interaction of EABS with biological molecules, such as proteins and nucleic acids, at the molecular level. This research can provide insight into the mechanism of action of EABS and its potential applications in drug discovery and development. Additionally, research on the potential toxicity of EABS and its effects on human health is needed.

Synthesis Methods

The synthesis of EABS is a multi-step process that involves several chemical reactions. The most common method for synthesizing EABS is by reacting 2-ethylaniline with chlorosulfonic acid, followed by the addition of sodium hydroxide to the resulting product. The final step involves the addition of benzoic acid to the reaction mixture, which results in the formation of EABS.

Scientific Research Applications

EABS has several scientific research applications, including its use as a pH indicator and a fluorescent probe. It is also used in the synthesis of various organic compounds, including dyes and pharmaceuticals. In addition, EABS is used in the study of enzyme kinetics, protein-ligand interactions, and DNA-protein interactions.

properties

CAS RN

119-22-2

Product Name

Benzoic acid, 2-(ethylamino)-5-sulfo-

Molecular Formula

C9H11NO5S

Molecular Weight

245.25 g/mol

IUPAC Name

2-(ethylamino)-5-sulfobenzoic acid

InChI

InChI=1S/C9H11NO5S/c1-2-10-8-4-3-6(16(13,14)15)5-7(8)9(11)12/h3-5,10H,2H2,1H3,(H,11,12)(H,13,14,15)

InChI Key

WXUAZZARGUDIHU-UHFFFAOYSA-N

SMILES

CCNC1=C(C=C(C=C1)S(=O)(=O)O)C(=O)O

Canonical SMILES

CCNC1=C(C=C(C=C1)S(=O)(=O)O)C(=O)O

Other CAS RN

119-22-2

Pictograms

Irritant

Origin of Product

United States

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